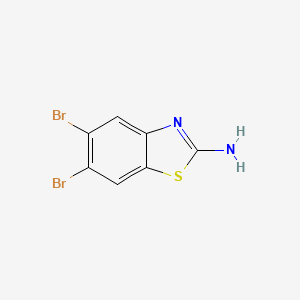

2-Amino-5,6-dibromobenzothiazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,6-dibromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXXRQMNZGDNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711086 | |

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127977-72-4 | |

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic characterization of 2-Amino-5,6-dibromobenzothiazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5,6-dibromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The introduction of substituents onto the benzothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a halogenated derivative with potential for further chemical modification and biological evaluation. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, based on established principles and data from analogous structures.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy

Predicted Chemical Shifts and Rationale:

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amino protons. Based on data for structurally similar benzothiazoles, the following chemical shifts are predicted:

-

Aromatic Protons (H-4 and H-7): The protons on the benzene ring are in different chemical environments. H-7 is adjacent to the sulfur atom and a bromine atom, while H-4 is adjacent to the nitrogen atom and a bromine atom. These protons are expected to appear as singlets due to the substitution pattern. The electron-withdrawing nature of the bromine atoms will deshield these protons, causing them to resonate at a lower field (higher ppm). We can expect their signals to appear in the range of δ 7.0-8.0 ppm .

-

Amino Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent, concentration, and temperature. A predicted range for the amino protons is δ 4.0-5.0 ppm .

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.0 | Singlet | 1H | Aromatic H-4 |

| 7.0 - 8.0 | Singlet | 1H | Aromatic H-7 |

| 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

Predicted Chemical Shifts and Rationale:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, Br) and the aromaticity of the ring system.

-

C-2 (Thiazole Ring): This carbon is attached to two nitrogen atoms and is part of the heterocyclic ring. It is expected to be significantly deshielded and appear at a low field, likely in the range of δ 160-170 ppm .

-

Aromatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9): The chemical shifts of the aromatic carbons will vary depending on their substitution.

-

C-5 and C-6: These carbons are directly attached to bromine atoms and will be deshielded, but the heavy atom effect of bromine can also cause some shielding. Their signals are predicted to be in the range of δ 110-125 ppm .

-

C-4 and C-7: These carbons are adjacent to the bromine-substituted carbons and will also be influenced by the heteroatoms. Their signals are expected in the aromatic region, around δ 120-135 ppm .

-

C-8 and C-9 (Bridgehead Carbons): These carbons are part of both the benzene and thiazole rings and will have chemical shifts in the range of δ 130-150 ppm .

-

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but with a few key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: Longer acquisition times and a greater number of scans are often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160 - 170 | C-2 |

| 130 - 150 | C-8, C-9 |

| 120 - 135 | C-4, C-7 |

| 110 - 125 | C-5, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted Absorption Bands and Rationale:

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=N, C=C, and C-Br bonds.

-

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ .

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear just above 3000 cm⁻¹ .

-

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is expected in the range of 1600-1650 cm⁻¹ .

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will show multiple bands in the region of 1450-1600 cm⁻¹ .

-

C-Br Stretching: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹ .

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Predicted IR Data Summary:

| Predicted Frequency (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H Stretch (Amine) |

| > 3000 | Aromatic C-H Stretch |

| 1600 - 1650 | C=N Stretch (Thiazole) |

| 1450 - 1600 | Aromatic C=C Stretch |

| < 700 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Fragmentation Pattern and Rationale:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion region will show three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion is likely to involve the loss of bromine atoms, the amino group, and cleavage of the thiazole ring.

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrometry Data Summary:

| Predicted m/z | Assignment |

| [M]⁺˙ | Molecular ion |

| [M+2]⁺˙ | Molecular ion with one ⁸¹Br |

| [M+4]⁺˙ | Molecular ion with two ⁸¹Br |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-2Br]⁺ | Loss of two bromine atoms |

| [M-NH₂]⁺ | Loss of the amino group |

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of this compound. The predicted data presented in this guide, based on the known behavior of similar compounds, serves as a valuable reference for researchers working with this and related benzothiazole derivatives. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of new therapeutic agents and functional materials.

References

- Vertex AI Search. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives.

- Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.

- Elibrary. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.

- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.

- ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF.

- (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 13C NMR spectrum.

- PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole.

- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.

- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

Sources

Physical and chemical properties of 2-Amino-5,6-dibromobenzothiazole

An In-depth Technical Guide to 2-Amino-5,6-dibromobenzothiazole

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While specific experimental data for this precise molecule is sparse in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of 2-aminobenzothiazoles to present its core physicochemical properties, predictable reactivity, and potential applications. We offer detailed, field-proven protocols for its likely synthesis, analytical characterization, and preliminary biological evaluation, designed to equip researchers and drug development professionals with a robust framework for investigation. The guide emphasizes the causality behind experimental choices, grounding its claims in authoritative references to ensure scientific integrity.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a bicyclic system comprising a benzene ring fused to a thiazole ring, a structure recognized as a "privileged scaffold" in drug discovery.[1][2] This designation arises from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The versatility of this scaffold is enhanced by the ease with which its 2-amino group can be chemically modified, allowing for the systematic optimization of affinity, selectivity, and pharmacokinetic properties.[1]

The Role of Dibromination:

The introduction of two bromine atoms at the 5 and 6 positions of the benzothiazole ring is expected to significantly modulate the molecule's properties. Halogenation, particularly with bromine, can:

-

Increase Lipophilicity: Enhancing the molecule's ability to cross cellular membranes.

-

Introduce Halogen Bonding: Providing an additional, highly directional non-covalent interaction for specific binding to biological targets.

-

Block Metabolic Sites: Preventing oxidative metabolism at these positions, potentially increasing the compound's half-life.

This guide focuses specifically on this compound, a promising but under-characterized member of this important chemical class.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, we can assemble its core identifiers and predict its properties based on established chemical principles and data from close structural analogues.

Core Compound Data

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂S | [5] |

| Molecular Weight | 308.00 g/mol | [5] |

| CAS Number | 127977-72-4 | [5] |

| Appearance | Predicted: White to pale yellow/brown crystalline powder | Analogues[6] |

| Melting Point | Not reported. For comparison, 2-Amino-6-bromobenzothiazole melts at 213-217 °C.[6][7] | |

| Boiling Point | Not reported; likely to decompose at high temperatures. | |

| Solubility | Predicted: Poorly soluble in water; soluble in polar organic solvents like DMSO and methanol.[7][8] |

Predicted Spectroscopic Signature

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral features are anticipated:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show three primary signals: a broad singlet for the two amine protons (-NH₂), and two distinct singlets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at the C4 and C7 positions.

-

¹³C NMR: The spectrum should display seven distinct carbon signals, with chemical shifts corresponding to two C-Br carbons, four additional aromatic/heterocyclic carbons, and the C2 carbon of the amidine system appearing further downfield.

-

IR Spectroscopy: Key vibrational bands would confirm functional groups: N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C=N stretching from the thiazole ring (around 1630 cm⁻¹), and C-Br stretching in the lower frequency region.[9]

-

Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It will exhibit a distinctive isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a cluster of three peaks at m/z 306, 308, and 310 (corresponding to the ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes) in an approximate 1:2:1 intensity ratio.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most versatile and economical method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogenating agent, typically bromine in acetic acid.[9][10][11] A parallel strategy has been successfully employed for the synthesis of the analogous 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline.[12]

Therefore, a reliable synthesis of this compound can be proposed starting from commercially available 3,4-dibromoaniline.

Caption: Proposed one-pot synthesis of this compound.

Key Chemical Reactivity

2-Aminobenzothiazoles are highly reactive compounds, serving as versatile intermediates.[10] The reactivity is dominated by the amidine system (-N=C-NH₂), which contains both an exocyclic amino group and an endocyclic nitrogen atom.

-

Reactions at the Amino Group: The exocyclic amino group is nucleophilic and readily undergoes acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.[3][10] These reactions are fundamental for building libraries of derivatives for structure-activity relationship (SAR) studies.

-

Cyclization Reactions: Both nitrogen atoms can participate in reactions with bis-electrophilic reagents to generate a variety of fused heterocyclic systems, significantly expanding the chemical space accessible from this core.[10]

-

Reactions at the Benzene Ring: While the bromine atoms are generally stable, they can be activated to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functional groups. This has been demonstrated for related 2-amino-6-arylbenzothiazoles via Suzuki coupling.[13]

Authoritative Experimental Protocols

The following protocols are adapted from established, peer-reviewed methodologies for the synthesis and characterization of 2-aminobenzothiazole derivatives and provide a self-validating framework for researchers.[14]

Protocol 1: Proposed Synthesis of this compound

-

Rationale: This protocol employs the classical Hugershoff reaction, a reliable method for forming the 2-aminobenzothiazole ring from an aniline precursor. Glacial acetic acid serves as both the solvent and a mild acid catalyst.

-

Methodology:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dibromoaniline (1 eq.) and ammonium thiocyanate (2.2 eq.) in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexane.

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the solution carefully with a concentrated ammonium hydroxide solution until a precipitate forms (typically pH 7-8).

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Protocol 2: Analytical Characterization Workflow

-

Rationale: A multi-step analytical workflow is crucial to unambiguously confirm the structure and assess the purity of the final compound. Each step provides orthogonal information.

-

Methodology:

Caption: A logical workflow for the analytical characterization of the final product.

-

Thin Layer Chromatography (TLC): Perform on silica gel plates to assess the purity and determine an appropriate solvent system for column chromatography if further purification is needed.

-

Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

-

LC-MS: Dissolve a small sample in methanol or DMSO. Inject onto an HPLC system (e.g., C18 column) coupled with a mass spectrometer to confirm the molecular weight (observing the Br₂ isotopic pattern) and purity (peak area).[14]

-

NMR Spectroscopy: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, obtain an HRMS spectrum to determine the exact mass, which should match the calculated elemental composition.[14]

Potential Applications in Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry.[4] Derivatives have shown potent activity against a range of targets.[2] The introduction of the 5,6-dibromo substitution pattern makes this specific molecule a highly attractive candidate for several therapeutic areas:

-

Oncology: Many 2-aminobenzothiazole derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2, EGFR, and Aurora kinases that are crucial for cancer progression.[2][4]

-

Infectious Diseases: The scaffold has been used to develop potent bactericidal agents, including against Mycobacterium tuberculosis, and antifungal compounds.[14][15]

-

Neurodegenerative Diseases: Riluzole, a 2-aminobenzothiazole-based drug, is approved for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's ability to cross the blood-brain barrier and modulate neurological pathways.[2]

The dibrominated structure can be used as a final compound or as a key intermediate for further elaboration via cross-coupling reactions to generate novel chemical entities for screening.

Conclusion

This compound represents a molecule of high potential, situated at the intersection of a privileged medicinal scaffold and the strategic use of halogenation. While direct experimental data is limited, this guide has established a robust profile of its expected physical, chemical, and spectroscopic properties. The provided synthesis and characterization protocols offer a clear and authoritative pathway for researchers to produce and validate this compound. Its structural features make it an exceptionally promising building block for the development of next-generation therapeutics and advanced functional materials.

References

- IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV5KqLauO10YG7UyV9X4GncuXoxlZPKloSjJZg2flgUXnl4aS4TEmifnI-VlXu3kXyImruAZj2ssAN6nsa4d6E6vCnHXO_Eq6B2OKhkr1P_nkMMhV-cDPmSec_D6IolXxoPOFjMiN7rb6YHQ==]

- PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234221/]

- Taylor & Francis Online. Recent trends in the chemistry of 2-aminobenzothiazoles. [URL: https://www.tandfonline.com/doi/full/10.1080/00304940802238839]

- New Journal of Chemistry (RSC Publishing). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03350a]

- Benchchem. Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 2-Aminobenzothiazole-Based Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4EAthc6R-bsqNer0q3Jx-gIOILOcYSXeeu6s1I0aAvdvAz1wWc0upznR7YGOc_W0d7GY9mAmAFTpOmzVX6GYT5NwhYFQXYibH1dIaOp5leXJNk3UUKAUHE574HOHy7gmu-XWz_v4Ymn05Gr8M1za8ZTkDbLIlVB9cSxufOk5LprGL8tpLIGlM4Fp0WrNIGOeqiuSnmv6DrXNXj_72jw9Rgci0ub1rfr2GduDQO10YeGvibLg1iBOouf6T_r0Fv7Dg7tiE10Jm4pM=]

- Labsolu.ca. This compound. [URL: https://labsolu.ca/product/2-amino-56-dibromobenzothiazole/]

- New Journal of Chemistry (RSC Publishing). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/NJ/C7NJ03350A]

- R Discovery. 2-aminobenzothiazole Derivatives Research Articles - Page 1. [URL: https://discovery.researcher.

- National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538234/]

- ChemBK. 2-AMINO-5-BROMOTHIAZOLE HYDROBROMIDE. [URL: https://www.chembk.com/en/chem/2-AMINO-5-BROMOTHIAZOLE%20HYDROBROMIDE]

- ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery. [URL: https://www.researchgate.net/publication/352520336_2-Aminobenzothiazoles_in_anticancer_drug_design_and_discovery]

- Sigma-Aldrich. 2-Amino-6-bromobenzothiazole 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/538507]

- Chem-Impex. 2-Amino-6-bromo benthiazole. [URL: https://www.chemimpex.com/products/2-amino-6-bromo-benthiazole]

- ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [URL: https://www.researchgate.net/publication/301344446_SYNTHESIS_AND_ANTHELMINTIC_ACTIVITY_OF_2-AMINO-6-SUBSTITUTED_BENZOTHIAZOLES]

- Google Patents. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. [URL: https://patents.google.

- ChemicalBook. 2-Amino-6-bromobenzothiazole CAS#: 15864-32-1. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5719958.htm]

- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-evaluation-of-some-novel-6-fluoro-benzothiazole-substituted-thiazolidinones-as-anthelmintic-activity.pdf]

- National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5442533/]

Sources

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Amino-6-bromobenzothiazole CAS#: 15864-32-1 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]

- 13. 2-アミノ-6-ブロモベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

2-Amino-5,6-dibromobenzothiazole CAS number and molecular structure

An In-Depth Technical Guide to 2-Amino-5,6-dibromobenzothiazole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of this compound. The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] This document provides an in-depth exploration of its chemical identity, synthesis, properties, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Molecular Structure

Precise identification is the foundation of all subsequent research and development. This compound is a heterocyclic aromatic compound characterized by a fused benzene and thiazole ring system, with bromine substituents on the benzene ring and an amine group on the thiazole ring.

| Identifier | Value | Source |

| CAS Number | 127977-72-4 | [2] |

| Molecular Formula | C₇H₄Br₂N₂S | [2] |

| Molecular Weight | 308.00 g/mol | [2] |

| PubChem CID | 54400266 | [2] |

| InChI Key | InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | [2] |

Molecular Structure Visualization

The structure consists of a benzothiazole core, which is a bicyclic system where a benzene ring is fused to a thiazole ring. The bromine atoms are located at positions 5 and 6 of the benzene ring, and the amino group is at position 2 of the thiazole ring. This specific substitution pattern is critical for its chemical reactivity and biological activity.

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry, typically proceeding via an electrophilic cyclization of an N-arylthiourea intermediate. The most common and industrially scalable method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine.[3][4]

General Synthetic Workflow

The synthesis can be conceptualized as a one-pot reaction, which is highly efficient for generating libraries of derivatives for screening.[5] The causality of the steps is as follows:

-

Thiourea Formation: The starting aniline (in this case, 4,5-dibromoaniline) reacts with a thiocyanate source (e.g., potassium or ammonium thiocyanate) to form an N-arylthiourea in situ.

-

Electrophilic Cyclization: Bromine is introduced as an oxidizing agent. It facilitates an intramolecular electrophilic cyclization, where the sulfur atom of the thiourea attacks the aromatic ring, leading to the formation of the thiazole ring.[6] This step is the key to forming the bicyclic benzothiazole core.

-

Neutralization & Isolation: The reaction mixture is neutralized to precipitate the product, which is then isolated via filtration and purified, typically by recrystallization.

Field-Proven Experimental Protocol: Kinase Inhibition Assay

To assess the potential of this compound or its derivatives as anticancer agents, a kinase inhibition assay is a fundamental experiment. This protocol provides a self-validating system to determine the compound's inhibitory concentration (IC₅₀).

Objective: To quantify the dose-dependent inhibitory effect of the test compound on a specific protein kinase (e.g., PI3K, a common target in cancer therapy). [7] Methodology: In Vitro Luminescence-Based Kinase Assay

Materials:

-

Test Compound (this compound derivative) dissolved in DMSO.

-

Recombinant human kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Luminescent kinase activity detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96-well microplates.

-

Multimode plate reader with luminescence detection.

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). This is crucial for generating a dose-response curve.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted test compound to each well. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

-

Add 20 µL of a master mix containing the kinase enzyme and its specific substrate in assay buffer to each well.

-

Gently mix and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 25 µL of ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

After incubation, add 50 µL of the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well. High kinase activity consumes ATP, resulting in a low signal, while inhibition of the kinase preserves ATP, leading to a high signal.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety, Handling, and Storage

As with any brominated aromatic amine, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzothiazoles provides a reliable guide to its handling. [8][9][10]

| Parameter | Guideline | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. Use a dust mask or work in a fume hood if handling powder. | To prevent skin/eye contact and inhalation of the compound, which may be harmful. [11] |

| Hazard Statements (Anticipated) | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Based on the toxicological profile of related 2-aminobenzothiazole and brominated aromatic compounds. [9][10] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Standard chemical hygiene practices to minimize exposure. [12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. | To ensure chemical stability and prevent degradation or hazardous reactions. [13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. [12]|

Conclusion

This compound represents a highly valuable and versatile scaffold for modern drug discovery and chemical synthesis. Its well-defined structure, accessible synthetic routes, and proven utility as a core for developing potent kinase inhibitors, protein aggregation modulators, and antimicrobial agents make it a compound of significant interest. Adherence to rigorous experimental and safety protocols will enable researchers to effectively harness its potential in developing next-generation therapeutics.

References

-

American Elements. (n.d.). 2-Amino-5-bromobenzo[d]thiazole 3-oxide. Retrieved from [Link]

- Google Patents. (2010). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.

- Obleukhova, O. et al. (2022).

-

precisionFDA. (n.d.). 2-AMINO-6-BROMO-5,6-DIHYDRO-7(4H)-BENZOTHIAZOLONE, (6S)-. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

- Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

-

Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

- Durcik, M. et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(23), 5642.

- Al-Ostath, O. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(19), 6939.

- Farghaly, T. A. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 14.

- Lihumis, H. S. et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

PubChem. (n.d.). 5,6-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. 2-氨基-6-溴苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5,6-dibromobenzothiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility for a Privileged Scaffold

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown promise in the development of novel therapeutics, including anticancer and antimicrobial agents.[1][3] 2-Amino-5,6-dibromobenzothiazole, a member of this important class, presents a unique substitution pattern that can significantly influence its physicochemical properties and, consequently, its potential as a drug candidate or a key intermediate in organic synthesis.[3]

One of the most fundamental of these properties is solubility. In drug discovery and development, the solubility of a compound governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[4][5] Poor solubility can be a major hurdle, leading to challenging formulations and potentially hindering the progression of an otherwise promising compound through the development pipeline.[6] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in common organic solvents, equipping researchers with the knowledge to robustly characterize this and similar molecules.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium between the solid phase and the solution.[5] This equilibrium is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires consideration of several factors:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are generally effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane, are better suited for dissolving nonpolar solutes. The this compound molecule possesses both polar (the amino group and the nitrogen and sulfur heteroatoms) and nonpolar (the dibrominated benzene ring) regions, suggesting it will exhibit a range of solubilities across solvents of varying polarities.

-

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, such as methanol and ethanol, are likely to be effective at solvating this molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting solubility assessments at controlled temperatures is crucial for reproducibility.[7]

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8] The following protocol provides a step-by-step guide for measuring the solubility of this compound in a range of common organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Common organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate, Hexane) of analytical grade

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

For UV-Vis Spectroscopy: A standard calibration curve should be prepared by measuring the absorbance of a series of solutions of known concentrations.

-

For HPLC: A calibration curve should be generated by plotting the peak area against the concentration of standard solutions.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |

| Hexane | 1.9 | < 0.1 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | 1.5 | Slightly Soluble |

| Acetone | 21 | 5.2 | Soluble |

| Ethanol | 24.5 | 3.8 | Soluble |

| Methanol | 32.7 | 4.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 47 | > 20 | Freely Soluble |

Interpretation of Results:

The hypothetical data in Table 1 illustrates a plausible trend where the solubility of this compound increases with the polarity of the solvent, with the highest solubility observed in the highly polar aprotic solvent, DMSO. The lower solubility in hexane is expected due to the nonpolar nature of this solvent. The moderate to good solubility in polar protic solvents like methanol and ethanol, and the polar aprotic solvent acetone, is consistent with the molecule's ability to participate in hydrogen bonding and dipole-dipole interactions. Such data is invaluable for selecting appropriate solvents for chemical reactions, purification processes, and formulation development.

Conclusion

A thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for obtaining reliable solubility data. By systematically evaluating its solubility profile in a range of common organic solvents, researchers can make informed decisions regarding its handling, formulation, and advancement as a potential therapeutic agent or a valuable synthetic building block.

References

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.

-

Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(21), 5035. [Link]

-

Li, W. T., Huang, C. C., & Chen, Y. M. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2263–2284. [Link]

- Watterson, S. H., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2285-2288.

- Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

-

Kuchař, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

-

Veseli, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24451–24464. [Link]

- Talukdar, H., Rudra, S., & Kundu, K. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Canadian Journal of Chemistry, 66(3), 521-525.

- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rheolution.com [rheolution.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Substituted 2-Aminobenzothiazoles

This technical guide offers a detailed exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for the structural elucidation of substituted 2-aminobenzothiazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document provides foundational principles, discusses the nuanced effects of substituents, and presents a validated experimental protocol. The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds.[1][2] A thorough understanding of its spectroscopic properties is therefore essential for unambiguous characterization and the rational design of new chemical entities.[2]

The Proton NMR Fingerprint of the 2-Aminobenzothiazole Core

To interpret the spectra of substituted derivatives, one must first understand the foundational spectrum of the unsubstituted 2-aminobenzothiazole. The molecule's aromatic portion consists of four protons on the benzene ring (H-4, H-5, H-6, and H-7), each with a distinct chemical environment and coupling pattern. The amine group (-NH₂) protons also provide a characteristic signal.

The four key aspects of a ¹H NMR spectrum are the number of signals (indicating chemically non-equivalent protons), their chemical shifts (providing clues about the electronic environment), the integration (revealing the relative number of protons for each signal), and the signal splitting or multiplicity (detailing the number of neighboring protons).[3][4]

Table 1: Typical ¹H NMR Chemical Shifts and Multiplicities for Unsubstituted 2-Aminobenzothiazole in DMSO-d₆

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NH₂ | ~7.85 | Broad Singlet | N/A |

| H-7 | ~7.65 | Doublet (d) | Jortho ≈ 8.0 |

| H-4 | ~7.41 | Doublet (d) | Jortho ≈ 8.0 |

| H-5 | ~7.30 | Triplet (t) or ddd | Jortho ≈ 8.0, Jmeta ≈ 1.2 |

| H-6 | ~7.10 | Triplet (t) or ddd | Jortho ≈ 8.0, Jmeta ≈ 1.2 |

Note: Data is compiled from representative spectra of 2-aminobenzothiazole and its close analogs.[5][6] Exact values can vary with solvent and concentration.

The protons on the aromatic ring typically appear in the δ 6.5-8.0 ppm region.[7] The -NH₂ protons often present as a broad singlet due to quadrupole broadening and exchange phenomena; their chemical shift can be highly variable depending on solvent, concentration, and temperature.[4]

The splitting patterns are governed by spin-spin coupling.[8]

-

Ortho coupling (between adjacent protons, e.g., H-4/H-5) is the strongest, typically 7–10 Hz.

-

Meta coupling (protons separated by one carbon, e.g., H-4/H-6) is significantly smaller, around 2–3 Hz.

-

Para coupling (protons opposite each other, e.g., H-4/H-7) is often negligible or less than 1 Hz.[9]

This predictable pattern of couplings is crucial for assigning the signals. For instance, H-5 and H-6 appear as triplets (or more accurately, a doublet of doublets of doublets) because they are coupled to two ortho neighbors and one meta neighbor. H-4 and H-7 appear as doublets as they are primarily coupled to only one ortho proton.

The Influence of Substituents on the Aromatic Region

The true analytical power of ¹H NMR is revealed when interpreting the spectra of substituted analogs. Substituents dramatically alter the electronic environment of the benzothiazole ring, leading to predictable changes in the chemical shifts of the aromatic protons.[10]

Electronic Effects: Shielding and Deshielding

The position of a proton's signal is determined by the local magnetic field it experiences, which is a sum of the external applied field and induced fields from surrounding electrons.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NH₂ increase electron density on the aromatic ring through resonance or inductive effects. This enhanced electron density creates a stronger induced magnetic field that opposes the external field. The proton is said to be shielded , and its signal shifts to a lower chemical shift (upfield).

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens decrease electron density on the ring. This reduction in electron density weakens the induced field, causing the proton to experience a greater effective magnetic field. The proton is deshielded , and its signal shifts to a higher chemical shift (downfield).[8]

The following diagram illustrates how these electronic effects modulate proton chemical shifts.

Caption: Influence of electronic groups on proton chemical shifts.

Positional Isomerism: Using Coupling Patterns to Determine Substitution

Identifying the position of a substituent is a common challenge. The key lies in analyzing how the substitution pattern alters the number of signals and their multiplicities.

-

6-Substitution: If a substituent is at the C-6 position, the symmetry of the molecule changes. H-5 and H-7 become distinct. We would expect to see two doublets (for H-5 and H-7) and one singlet (for H-4, if the substituent is not a proton).

-

5-Substitution: A substituent at C-5 will leave H-4, H-6, and H-7. We would expect three distinct signals in the aromatic region, with their multiplicities determined by their remaining neighbors.

-

4- or 7-Substitution: Substitution at either end of the aromatic system simplifies the spectrum, often resulting in a pattern of three adjacent protons, which can appear as a doublet, a triplet, and another doublet (or variations thereof).

Table 2: Expected Splitting Patterns for Monosubstituted 2-Aminobenzothiazoles

| Substitution Position | Remaining Protons | Expected Aromatic Signals & (Typical) Multiplicities |

| 4-Substituted | H-5, H-6, H-7 | 3 signals: Doublet, Triplet, Doublet |

| 5-Substituted | H-4, H-6, H-7 | 3 signals: Doublet, Doublet of Doublets, Doublet |

| 6-Substituted | H-4, H-5, H-7 | 3 signals: Doublet, Doublet, Singlet-like (d, small J) |

| 7-Substituted | H-4, H-5, H-6 | 3 signals: Doublet, Triplet, Doublet |

The analysis of both chemical shifts and coupling constants provides a self-validating system to confirm the structure of a synthesized derivative.[8]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

Methodology

-

Sample Preparation: a. Weigh 5-10 mg of the purified, dry 2-aminobenzothiazole derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from the aromatic region. c. Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (a 300 MHz or higher field instrument is recommended).[11][12] b. Lock the spectrometer onto the deuterium signal of the solvent. c. Optimize the field homogeneity by shimming the magnetic field. This step is crucial for sharp signals and resolving fine coupling. d. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the raw Free Induction Decay (FID) data. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm). e. Integrate the signals to determine the relative proton counts for each multiplet.

The following workflow diagram outlines the process from sample to final structure.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the characterization of substituted 2-aminobenzothiazoles. A systematic approach, beginning with the understanding of the parent scaffold's spectrum, allows for the precise interpretation of substituent-induced changes. By carefully analyzing chemical shifts, integration, and spin-spin coupling patterns, researchers can unambiguously determine the constitution and substitution pattern of these medicinally important molecules. The combination of robust experimental practice and a solid theoretical framework ensures the integrity and accuracy of the structural elucidation process.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- BenchChem. (n.d.). A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. Retrieved January 21, 2026.

- Whittle, E., et al. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. Retrieved January 21, 2026.

- UQ eSpace, The University of Queensland. (n.d.).

- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Retrieved January 21, 2026.

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved January 21, 2026.

- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 108-112.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved January 21, 2026.

- ResearchGate. (n.d.). Some bioactive scaffolds containing 2-aminobenzothiazole core. Retrieved January 21, 2026.

- ACS Omega. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Retrieved January 21, 2026.

- ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 21, 2026.

- Sakarya, H.C., et al. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved January 21, 2026.

- PMC - NIH. (2022, December 8).

- ResearchGate. (2025, August 9). (PDF) Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. Retrieved January 21, 2026.

- Vertex AI Search. (n.d.). H NMR Spectroscopy. Retrieved January 21, 2026.

- PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved January 21, 2026.

- Reich, H. (2020, February 14). NMR Spectroscopy. In Hans Reich NMR Collection.

- MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved January 21, 2026.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 21, 2026.

Sources

- 1. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 2-Amino-5,6-dibromobenzothiazole: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide focuses on a particularly valuable derivative: 2-amino-5,6-dibromobenzothiazole. The strategic placement of two bromine atoms on the benzene ring, combined with the reactive 2-amino group, provides a trifecta of functional handles for synthetic chemists. This allows for the systematic and diverse elaboration of the core structure, making it an indispensable building block for constructing libraries of novel compounds, particularly in the pursuit of targeted therapeutics like kinase inhibitors.[2][3] This paper will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of this compound

The benzothiazole core, a fusion of benzene and thiazole rings, is a key feature in numerous pharmaceuticals.[4] The 2-aminobenzothiazole derivative, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities that facilitate potent interactions with biological targets.[1]

The subject of this guide, this compound, elevates this potential by incorporating two bromine atoms at the C5 and C6 positions. These halogens are not merely passive substituents; they are versatile synthetic handles, primed for a variety of powerful cross-coupling reactions. This multi-functional nature allows researchers to explore chemical space in three distinct directions from a single, readily accessible starting material.

Key Structural Features and Synthetic Potential:

-

The 2-Amino Group: A nucleophilic center, readily available for acylation, sulfonylation, alkylation, and condensation reactions.[5]

-

C5 and C6 Bromine Atoms: Electrophilic sites ideal for modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[6][7]

This combination of reactive sites allows for a modular approach to synthesis, where complex molecules can be assembled with high precision and diversity, a critical advantage in lead optimization for drug development.

Synthesis of the Core Building Block

The most common and efficient route to 2-aminobenzothiazoles, including the 5,6-dibromo derivative, involves the oxidative cyclization of a corresponding substituted aniline.[8][9] The synthesis starts from the commercially available 3,4-dibromoaniline, which reacts with a thiocyanate salt in the presence of bromine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[8][9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dibromoaniline (1 equivalent) and potassium thiocyanate (KSCN, 4 equivalents) in glacial acetic acid.[10]

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with constant stirring.

-

Bromine Addition: Prepare a solution of bromine (2 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[10] A yellow suspension will form.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Workup: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a concentrated aqueous ammonia solution to a pH of 8. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure this compound.

Key Transformations and Synthetic Applications

The true power of this compound lies in its capacity for differential functionalization. The bromine atoms are ideal substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of organoboron compounds with organohalides.[11] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the C5 and/or C6 positions, a common strategy in the development of kinase inhibitors.[6][12]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol is based on procedures reported for the Suzuki coupling of 2-amino-6-bromobenzothiazoles.[6][12]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid or pinacol ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 2-amino-5,6-diarylbenzothiazole derivative.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[7][14] This transformation is invaluable for introducing primary or secondary amines at the C5 and C6 positions, adding crucial pharmacophoric elements for biological activity. The reaction requires a palladium source, a specialized phosphine ligand (often sterically bulky), and a strong base.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Functionalization of the 2-Amino Group

The exocyclic amino group is a versatile handle for derivatization. Standard organic transformations can be employed to modify this position.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many drugs.[5]

-

Condensation: Reaction with aldehydes or ketones can form Schiff bases, which can be further reduced to secondary amines or used as intermediates for constructing more complex heterocyclic systems.[5]

Application in Medicinal Chemistry: Targeting Kinases

The 2-aminothiazole and 2-aminobenzothiazole scaffolds are frequently found in kinase inhibitors.[16][17][18] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Derivatives of this compound are designed to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

By using the synthetic strategies outlined above, researchers can systematically vary the substituents at the C2, C5, and C6 positions to optimize potency, selectivity, and pharmacokinetic properties.

-

EGFR, PI3K, and c-MET Inhibitors: Many potent inhibitors of these key oncogenic kinases are based on the 2-aminobenzothiazole core. The aryl groups introduced via Suzuki coupling often form crucial interactions within the hydrophobic regions of the kinase active site, while modifications at the 2-amino position can form key hydrogen bonds with the hinge region of the enzyme.[2][3]

-

RAF Inhibitors: Isosteric replacement of a central phenyl ring with a benzothiazole scaffold has been a successful strategy for developing dual B-RAF and C-RAF inhibitors.[3]

Summary of Synthesized Derivatives and Biological Activity

The following table summarizes representative transformations of bromo-substituted 2-aminobenzothiazoles and the biological relevance of the resulting products, as reported in the literature.

| Starting Material | Reaction Type | Reagents | Product Type | Biological Target/Activity | Reference |

| 2-Amino-6-bromobenzothiazole | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2-Amino-6-arylbenzothiazoles | Urease Inhibition, Antioxidant | [6][12] |

| 2-Amino-6-bromobenzothiazole | Acylation | Chloroacetyl chloride | N-(6-bromobenzothiazol-2-yl)acetamide | Synthetic Intermediate | [6] |

| 2-Amino-6-nitrobenzothiazole | Multi-step | 1. Ac₂O 2. SnCl₂ 3. Acylation/Sulfonylation | 6-Amide/Sulfonamide derivatives | Anti-inflammatory | [8] |

| 2-Aminobenzothiazole Core | Nucleophilic Substitution | Chloroacetyl chloride, then various amines | 2-(substituted amino)acetamido benzothiazoles | Anticancer (PI3Kγ) | [2][4] |

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic platform for innovation in organic synthesis and drug discovery. Its trifunctional nature provides a robust and flexible entry point for creating diverse molecular architectures. The ability to perform selective, high-yielding transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the C5 and C6 positions, while retaining the option to modify the C2 amino group, makes it an exceptionally powerful tool. As the demand for novel, highly specific targeted therapies continues to grow, the utility of versatile and strategically functionalized building blocks like this compound will only increase, paving the way for the next generation of advanced therapeutics.

References

-

Khabnadideh, S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. Available at: [Link]

-

Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]

-

Shaheen, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

Shaheen, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]

-

Wang, L., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Bhat, M. A., & Al-Omar, M. A. (2011). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. Available at: [Link]

-

Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]

-

Sagitova, E. F., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Google Patents.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

-

Malipeddi, H., et al. (2012). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

-

Old, D. W., et al. (2000). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Available at: [Link]

-

Slaninova, J., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

-

Stambuli, J. P., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-